6-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
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Overview
Description
6-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structural features of benzofuran and its derivatives make them valuable in various fields of scientific research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 6-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid, often involves cyclization reactions. One common method is the cyclization of o-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid to obtain 2-arylsubstituted benzofurans . Another approach involves the rearrangement and cyclization of 2-hydroxybenzophenones with Corey-Chaykovsky reagent . Additionally, boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones can lead to the formation of benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored for the efficient production of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of benzofuran derivatives include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents such as N-bromosuccinimide (NBS) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acids, while reduction may produce benzofuran-2-methanols .
Scientific Research Applications
6-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives have been shown to inhibit enzymes such as topoisomerase I and farnesyl transferase, which are involved in DNA replication and protein prenylation, respectively . These interactions can lead to the disruption of cellular processes and the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid include:
Amiodarone: An antiarrhythmic agent.
Angelicin: Used in the treatment of skin diseases.
Bergapten: Known for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and nitro groups contribute to its antimicrobial and anticancer properties, making it a valuable compound for scientific research and drug development .
Properties
CAS No. |
88220-80-8 |
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Molecular Formula |
C10H7NO6 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
6-methoxy-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO6/c1-16-8-4-7-5(2-6(8)11(14)15)3-9(17-7)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
DYFGQKXULAKLGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(OC2=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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